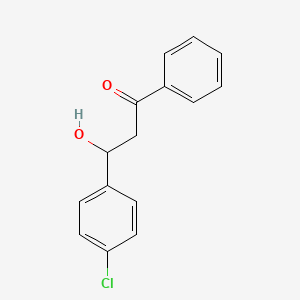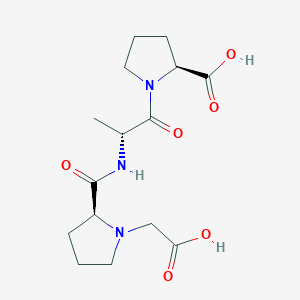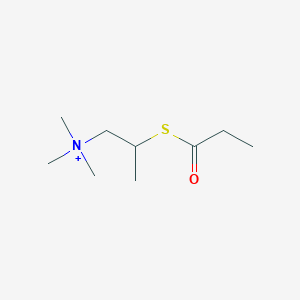
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- is an organic compound with the molecular formula C15H13ClO2 It is a derivative of propiophenone, where the phenyl group is substituted with a 4-chlorophenyl group and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This intermediate is then subjected to an aldol condensation reaction to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the Horner-Wadsworth-Emmons reaction can be employed, where an α-alkoxy p-chlorobenzyl phosphonate reacts with acetophenone under basic conditions to form the desired product . This method is advantageous due to its simplicity, safety, and economic feasibility.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-1-phenyl-1,3-propanedione.
Reduction: Formation of 3-(4-chlorophenyl)-3-hydroxy-1-phenyl-1-propanol.
Substitution: Formation of 3-(4-methoxyphenyl)-3-hydroxy-1-phenyl-1-propanone.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 1-(4-chlorophenyl)-: A simpler derivative with similar structural features but lacking the hydroxyl group.
1-Propanone, 3-chloro-1-phenyl-: Another related compound with a chlorine atom at the 3-position instead of the 4-position.
Uniqueness
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- is unique due to the presence of both a hydroxyl group and a 4-chlorophenyl group, which confer distinct chemical and biological properties
Eigenschaften
| 82959-14-6 | |
Molekularformel |
C15H13ClO2 |
Molekulargewicht |
260.71 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9,15,18H,10H2 |
InChI-Schlüssel |
LINOOGPITRMHSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/no-structure.png)




![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
